molecular formula C13H16O4 B2695923 4-oxo-4-(3-phenylpropoxy)butanoic Acid CAS No. 819802-21-6

4-oxo-4-(3-phenylpropoxy)butanoic Acid

Cat. No.: B2695923
CAS No.: 819802-21-6
M. Wt: 236.267
InChI Key: HITVXFZLGRACID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-phenylpropoxy)butanoic acid typically involves the reaction of 3-phenylpropyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(3-phenylpropoxy)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-oxo-4-(3-phenylpropoxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-phenylpropoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4-(3-phenylpropoxy)butanoic acid is unique due to its phenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature influences its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-oxo-4-(3-phenylpropoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITVXFZLGRACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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